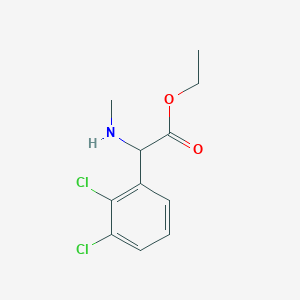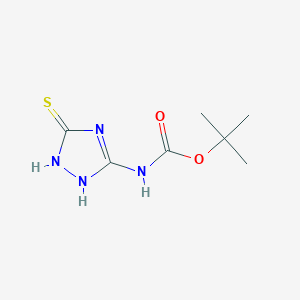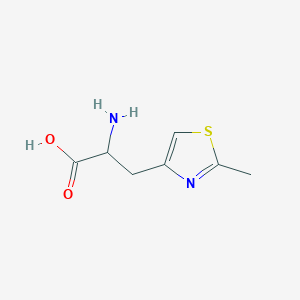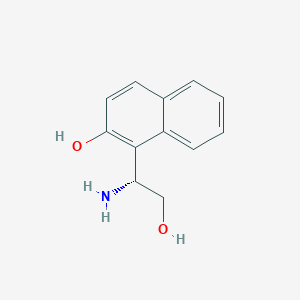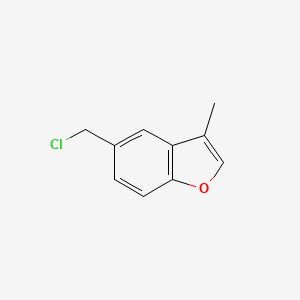
5-(Chloromethyl)-3-methyl-1-benzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-methyl-1-benzofuran is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of a chloromethyl group at the 5-position and a methyl group at the 3-position of the benzofuran ring gives this compound unique chemical properties and reactivity
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-methyl-1-benzofuran typically involves the chloromethylation of 3-methyl-1-benzofuran. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic. The aromatic pi-electrons of the benzofuran then attack the carbonyl, followed by rearomatization of the ring .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow processing. This method allows for precise control of reaction conditions, leading to higher yields and selectivity. The use of high fructose corn syrup as a feedstock has been explored, with the chloromethylation reaction optimized for continuous flow systems .
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3-methyl-1-benzofuran undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield methyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide, potassium thiocyanate, or primary amines under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include benzofuran aldehydes and carboxylic acids.
Reduction: Products include methyl-substituted benzofurans.
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-methyl-1-benzofuran has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-methyl-1-benzofuran involves its interaction with molecular targets through its reactive chloromethyl group. This group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of enzyme activity or disruption of cellular processes. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparación Con Compuestos Similares
Similar Compounds
5-(Chloromethyl)furfural (CMF): A chlorinated derivative of 5-hydroxymethylfurfural, used as a platform chemical for various syntheses.
5-(Bromomethyl)furfural (BMF): Similar to CMF but with a bromine atom, offering different reactivity and applications.
5-(Hydroxymethyl)furfural (HMF): A well-known biomass-derived chemical used in the production of biofuels and bioplastics.
Uniqueness
5-(Chloromethyl)-3-methyl-1-benzofuran is unique due to its fused benzofuran ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in synthesizing complex organic molecules and exploring new chemical reactivities.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-methyl-1-benzofuran |
InChI |
InChI=1S/C10H9ClO/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6H,5H2,1H3 |
Clave InChI |
GWPKCFYMJWTSKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=COC2=C1C=C(C=C2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


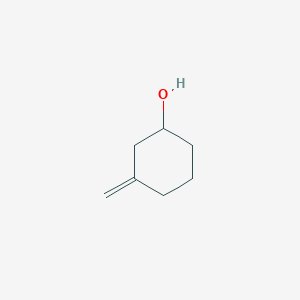
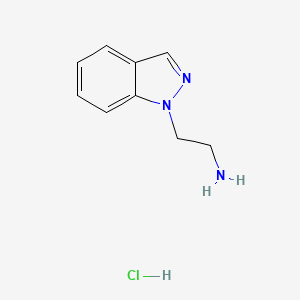
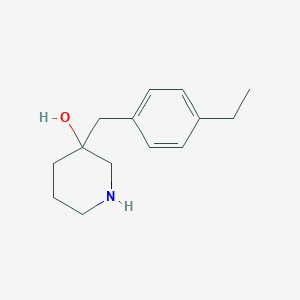
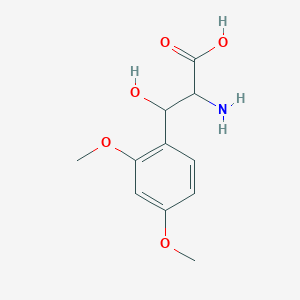
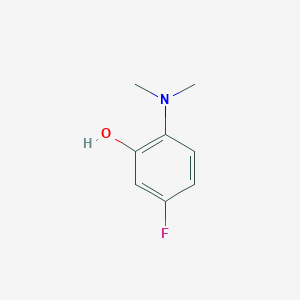
![Ethyl 2-[(chloroacetyl)amino]-5-[(dimethylamino)methyl]-4-phenylthiophene-3-carboxylate](/img/structure/B13554551.png)
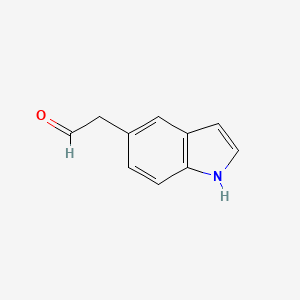

![2-Fluoro-1-phenylbicyclo[2.1.1]hexane-2-carboxylicacid](/img/structure/B13554578.png)

